molecular formula C17H14ClFN4OS B11665085 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11665085
M. Wt: 376.8 g/mol
InChI Key: XCIALDDPAFNRSI-AWQFTUOYSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring, a hydrazide group, and a chlorofluorophenyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the following steps:

    Formation of the Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Thioether Formation: The benzimidazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Hydrazide Formation: The thioether intermediate is further reacted with hydrazine hydrate to form the hydrazide group.

    Condensation Reaction: Finally, the hydrazide compound is condensed with 2-chloro-6-fluorobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorofluorophenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted chlorofluorophenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the interaction of hydrazide derivatives with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity, while the hydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chlorofluorophenyl moiety contributes to the compound’s lipophilicity, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(2-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can enhance its biological activity and selectivity. The combination of these halogens with the benzimidazole and hydrazide functionalities provides a distinctive chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C17H14ClFN4OS

Molecular Weight

376.8 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14ClFN4OS/c1-23-15-8-3-2-7-14(15)21-17(23)25-10-16(24)22-20-9-11-12(18)5-4-6-13(11)19/h2-9H,10H2,1H3,(H,22,24)/b20-9+

InChI Key

XCIALDDPAFNRSI-AWQFTUOYSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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